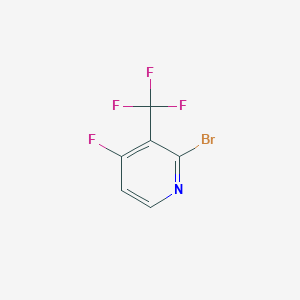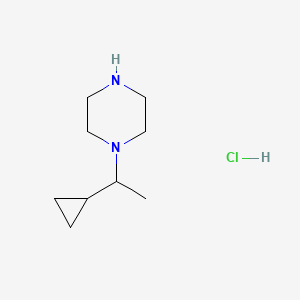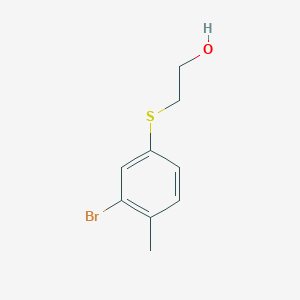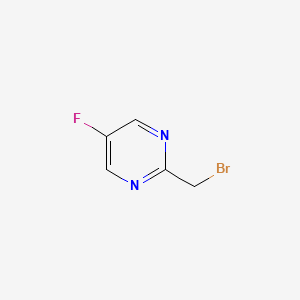
2-(Bromomethyl)-5-fluoropyrimidine
概要
説明
2-(Bromomethyl)-5-fluoropyrimidine is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a pyrimidine ring. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, particularly in nucleic acids like DNA and RNA. The presence of bromine and fluorine atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
科学的研究の応用
2-(Bromomethyl)-5-fluoropyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems. It can be incorporated into oligonucleotides to investigate the effects of halogenated bases on DNA and RNA stability and function.
Medicine: this compound is explored for its potential as an antiviral and anticancer agent. Its derivatives have shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: The compound is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
作用機序
Target of Action
Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with organoboron reagents or palladium catalysts in these reactions .
Mode of Action
Bromomethyl compounds are known to participate in suzuki–miyaura cross-coupling reactions . In these reactions, the bromomethyl group acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new palladium-carbon bond . This is followed by transmetalation, where an organoboron reagent transfers a nucleophilic organic group to the palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it might influence pathways involving the synthesis of complex organic compounds.
Pharmacokinetics
The pharmacokinetics of similar bromomethyl compounds, such as those used in the synthesis of lenalidomide , might provide some insights. These compounds are typically well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in both urine and feces .
Result of Action
Bromomethyl compounds are known to participate in reactions that form new carbon-carbon bonds . Therefore, the compound might contribute to the synthesis of complex organic molecules, potentially influencing various cellular processes.
Action Environment
The action, efficacy, and stability of 2-(Bromomethyl)-5-fluoropyrimidine can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions, in which bromomethyl compounds often participate, can be affected by the presence of a palladium catalyst, the type of organoboron reagent used, and the reaction conditions (e.g., temperature, solvent) .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-fluoropyrimidine typically involves the bromination of 5-fluoropyrimidine. One common method is the bromination of 5-fluoropyrimidine using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl group at the 2-position of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors can be employed to enhance the efficiency and safety of the bromination process. Additionally, the use of automated systems can help in monitoring and controlling the reaction parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-5-fluoropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used in nucleophilic substitution reactions. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the bromomethyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for the reduction of the bromomethyl group.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products such as azides, thiocyanates, and ethers can be formed.
Oxidation: Aldehydes or carboxylic acids are the major products of oxidation reactions.
Reduction: Methyl derivatives are the primary products of reduction reactions.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-5-fluoropyrimidine: Similar to 2-(Bromomethyl)-5-fluoropyrimidine, but with a chloromethyl group instead of a bromomethyl group. It exhibits similar reactivity but may have different biological activities due to the difference in halogen atoms.
2-(Bromomethyl)-4-fluoropyrimidine: This compound has the bromomethyl group at the 2-position and the fluorine atom at the 4-position. The change in the position of the fluorine atom can affect the compound’s reactivity and biological properties.
2-(Bromomethyl)-5-chloropyrimidine:
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. The combination of these halogens can enhance the compound’s reactivity and binding affinity to biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
特性
IUPAC Name |
2-(bromomethyl)-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUMXARDVGJYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227579-62-5 | |
| Record name | 2-(bromomethyl)-5-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


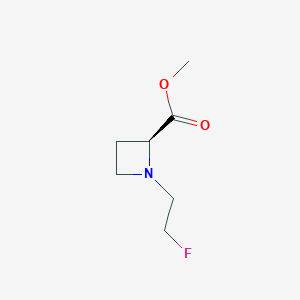
![5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1381772.png)
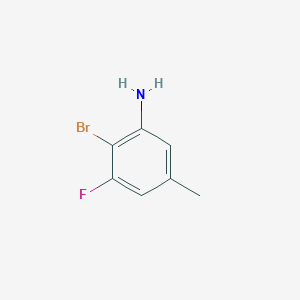
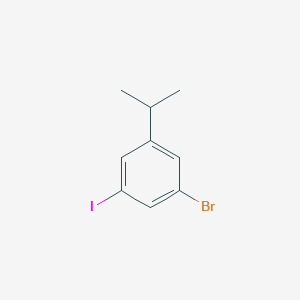
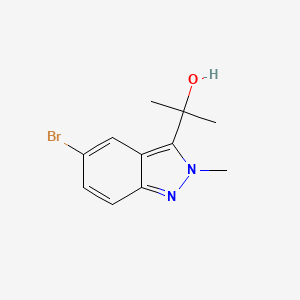
![2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride](/img/structure/B1381779.png)
![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine](/img/structure/B1381780.png)
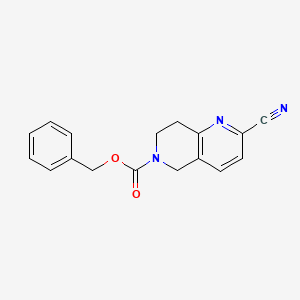
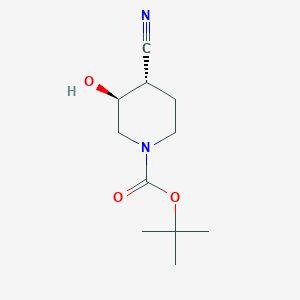
![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1381786.png)
